molecular formula C8H6BrCl2NO B3214188 N-(4-bromo-2,3-dichlorophenyl)acetamide CAS No. 113571-16-7

N-(4-bromo-2,3-dichlorophenyl)acetamide

Cat. No.: B3214188
CAS No.: 113571-16-7
M. Wt: 282.95 g/mol
InChI Key: UOACBCIFRYIBLM-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Acetamides in Chemical Sciences

Halogenated acetamides, particularly α-haloamides, are recognized as versatile building blocks in organic synthesis. nih.gov The presence of a halogen atom on the acetamide (B32628) structure introduces a reactive site that can be exploited for various chemical transformations. nih.gov The classical method for synthesizing these compounds often involves the reaction of an α-haloacetyl halide with a suitable amine. nih.gov

This class of compounds is instrumental in the synthesis of α-amino amides, which are subunits of naturally occurring peptides and proteins and serve as precursors for various heterocyclic compounds. nih.gov The amide functionality itself is a cornerstone of chemical and biological systems, and its chemistry is vast. mdpi.com Amides like acetamide can exhibit amphoteric properties, reacting with both acids and bases. youtube.com Furthermore, the reduction of amides is a standard method for producing amines. ncert.nic.in The introduction of halogens enhances their synthetic utility, making them valuable intermediates in the development of new molecules. nih.gov

Overview of Dichlorophenyl and Bromoaryl Moieties in Synthetic and Medicinal Chemistry Research

The functional groups that constitute N-(4-bromo-2,3-dichlorophenyl)acetamide are of considerable interest in medicinal and synthetic chemistry.

The dichlorophenyl moiety is a common feature in pharmacologically active molecules. Its presence can enhance biological activity, making it a valuable component in the design of new drugs. chemimpex.com For instance, compounds containing a dichlorophenyl group are utilized in research for developing medications aimed at treating neurological disorders and certain cancers. chemimpex.comacs.org The specific positioning of the chlorine atoms on the phenyl ring can significantly influence the molecule's conformational properties and its binding interactions with biological targets. acs.orgresearchgate.net

Similarly, the bromoaryl moiety plays a crucial role in modern synthetic chemistry. Aryl bromides are key substrates in a multitude of cross-coupling reactions, most notably those catalyzed by palladium. researchgate.net These reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, are fundamental to the synthesis of complex molecules, including pharmaceuticals, agricultural chemicals, and advanced electronic materials. researchgate.net The synthesis of bromoarenes can be achieved through various methods, such as the regioselective bromination of aromatic compounds using reagents like N-bromosuccinimide (NBS) or through substitution reactions on boronic acids. organic-chemistry.org The reactivity of the carbon-bromine bond makes bromoaryl compounds indispensable intermediates for constructing more complex molecular architectures like biaryls. organic-chemistry.org

Identification of Research Gaps and Prospective Directions for this compound Studies

A review of the available scientific literature indicates a significant research gap concerning the specific compound this compound (CAS No: 113571-16-7). aobchem.com While data exists for isomeric and related structures such as N-(4-bromo-2,6-dichlorophenyl)acetamide and N-(3-bromo-4-chlorophenyl)acetamide, detailed studies on the synthesis, characterization, and potential applications of the 2,3-dichloro isomer are scarce. chemicalbook.comsigmaaldrich.com

This lack of specific data presents clear opportunities for future research. A foundational study would involve the development and optimization of a synthetic route to this compound, likely through the acylation of 4-bromo-2,3-dichloroaniline (B1273770), a reaction analogous to other amine acylations. ncert.nic.in

Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structural and electronic properties. Given the established biological relevance of dichlorophenyl and bromoaryl compounds, a logical next step would be to investigate the bioactivity of this compound. chemimpex.comresearchgate.net Screening this compound for potential pharmacological activity, for example, as an intermediate for neuropharmacological agents or anticancer drugs, could be a promising avenue for investigation.

Data Tables

Table 1: Chemical Identity of this compound

This interactive table summarizes the key chemical identifiers for the compound.

PropertyValueSource
IUPAC Name This compound aobchem.com
CAS Number 113571-16-7 aobchem.com
Molecular Formula C8H6BrCl2NO aobchem.com
Purity >96% anaxlab.com

Table 2: Compound Names Mentioned in This Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACBCIFRYIBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281557
Record name N-(4-Bromo-2,3-dichlorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113571-16-7
Record name N-(4-Bromo-2,3-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113571-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 4 Bromo 2,3 Dichlorophenyl Acetamide

Established and Novel Synthetic Routes to N-(4-bromo-2,3-dichlorophenyl)acetamide

The creation of this compound primarily relies on established amidation techniques, with modern catalytic methods offering potential alternative pathways.

Acylation Reactions of 4-bromo-2,3-dichloroaniline (B1273770) Precursors

The most direct and widely employed method for synthesizing this compound is the N-acylation of its corresponding aniline (B41778) precursor, 4-bromo-2,3-dichloroaniline. This nucleophilic acyl substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride or acetic acid byproduct, respectively, and can help to activate the acylating agent. researchgate.net The general mechanism involves the formation of a tetrahedral intermediate which then collapses to form the stable amide product. umich.edu

A representative synthesis, analogous to the preparation of similar N-aryl acetamides, would involve dissolving 4-bromo-2,3-dichloroaniline in a suitable solvent like pyridine or an inert solvent such as dichloromethane, followed by the careful addition of acetyl chloride, often at reduced temperatures to control the reaction's exothermicity. researchgate.netcram.com Subsequent workup, typically involving extraction and purification by recrystallization, yields the desired this compound product.

Palladium-Catalyzed Cross-Coupling Strategies in Analogous Syntheses

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a powerful tool for forming carbon-nitrogen bonds. youtube.comorganic-chemistry.orgacsgcipr.org While direct acylation is standard for this specific compound, analogous syntheses demonstrate the potential of these advanced methods.

Theoretically, this compound could be formed via a palladium-catalyzed coupling of an aryl halide, such as 1-bromo-2,3-dichloro-4-iodobenzene, with acetamide (B32628). The Buchwald-Hartwig amination typically employs a palladium catalyst, often a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand and a base. researchgate.netrsc.orgorgsyn.org These bulky, electron-rich ligands are crucial for facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

This approach has proven effective for a wide range of aryl halides and amines, including the coupling of aryl chlorides and bromides with ammonia (B1221849) equivalents or primary amides. researchgate.netorganic-chemistry.orgacs.orgescholarship.org While potentially offering milder conditions and broader substrate scope in some contexts, for a simple acetylation, this method is more complex than classical acylation. However, it remains a significant strategy for the synthesis of more complex N-aryl amides where the aniline precursor might be less accessible. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound via acylation is critical for maximizing yield and purity while minimizing reaction time and byproducts. Several parameters can be systematically varied.

The choice of acylating agent is fundamental. Acetyl chloride is highly reactive but generates corrosive HCl. Acetic anhydride is less reactive but may require heating or a catalyst, producing less corrosive acetic acid as a byproduct. umich.edu The base used is also crucial; pyridine often acts as both a base and a solvent, while stronger, non-nucleophilic bases like triethylamine can be used in inert solvents. The solvent itself can influence reaction rates and solubility of reactants. researchgate.netTemperature control is essential to manage the exothermic nature of the reaction and prevent side reactions. Finally, the stoichiometric ratio of reactants must be carefully controlled to ensure complete conversion of the starting aniline without using an excessive, and wasteful, amount of the acylating agent. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound molecule serves as a scaffold for further chemical modification, allowing for the introduction of diverse functional groups at either the aromatic ring or the amide linkage.

Modifications to the Aromatic Ring System

The polychlorinated aromatic ring is relatively electron-deficient, making traditional electrophilic aromatic substitution (EAS) reactions challenging. byjus.comminia.edu.eg The existing halogens are deactivating and act as ortho-, para- directors. However, the high degree of substitution and the deactivating nature of the substituents mean that harsh conditions would be required for further reactions like nitration or halogenation, likely resulting in low yields and mixtures of isomers. masterorganicchemistry.comlibretexts.orglibretexts.org

A more effective and versatile strategy for modifying the aromatic ring is through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in reactions like the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This allows for the selective introduction of a wide variety of substituents at the C-4 position. By reacting this compound with an appropriate organoboron reagent (in a Suzuki coupling), a palladium catalyst, and a base, new carbon-carbon bonds can be formed. researchgate.netresearchgate.net This opens pathways to biaryl, alkenyl, or other functionalized analogs, dramatically increasing the structural diversity obtainable from this scaffold.

Functionalization at the Amide Linkage

The amide group itself presents several opportunities for derivatization.

N-Alkylation/N-Arylation: The amide N-H bond can be deprotonated using a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophile can then react with an alkyl halide or a suitably activated aryl halide to yield N-alkylated or N-arylated products. This introduces substituents directly onto the nitrogen atom, altering the steric and electronic properties of the amide group.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate the parent aniline, 4-bromo-2,3-dichloroaniline, and acetic acid. nih.govacs.orgresearchgate.net This transformation is essentially the reverse of the synthesis and can be useful if the acetamide group is employed as a protecting group for the aniline. cram.com

Conversion to Other Functional Groups: While less common, the amide group can be a precursor to other functionalities. For instance, reduction with a strong reducing agent like lithium aluminum hydride would convert the amide to a secondary amine, N-ethyl-4-bromo-2,3-dichloroaniline.

Table of Mentioned Compounds

Stereoselective Synthesis Approaches for Analogues

The development of stereoselective methods for the synthesis of chiral molecules is a significant area of research in organic chemistry. For analogs of this compound that possess chirality, either due to the presence of a stereocenter in the acyl chain or atropisomerism arising from restricted rotation around the N-aryl bond, enantioselective synthesis is crucial for obtaining single enantiomers.

Recent advancements have focused on the use of chiral catalysts to achieve asymmetric acylation of anilines or related reactions. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One notable approach involves the organocatalytic atroposelective N-acylation of aniline-derived sulfonamides using a chiral isothiourea catalyst. nih.gov This method has been shown to provide a range of atropisomeric anilide products in good yields and with high to excellent enantioselectivities. While this specific study focuses on sulfonamides, the principle could potentially be adapted for the synthesis of chiral halogenated acetanilides.

Another strategy employs chiral phosphoric acids as catalysts. For example, the enantioselective para-addition of anilines to cyclic thioimidates has been demonstrated, leading to the formation of chiral N,S-acetal-containing quaternary carbon stereogenic centers. researchgate.net This highlights the potential of chiral Brønsted acids in catalyzing stereoselective C-N bond forming reactions relevant to the synthesis of chiral anilide analogs.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of enamides or imines represents a powerful tool for accessing chiral amines, which can then be acylated to form chiral acetamides. acs.org Chiral phosphine ligands in combination with rhodium or iridium catalysts have been extensively studied for this purpose and have shown high efficiency and enantioselectivity for a variety of substrates.

The following table summarizes some of the stereoselective approaches that could be relevant for the synthesis of chiral analogs of this compound.

Table 2: Stereoselective Synthesis Approaches for Chiral Anilide Analogues

ApproachCatalyst/ReagentKey TransformationPotential ApplicationReference
Organocatalytic Atroposelective N-AcylationChiral IsothioureaAtroposelective acylation of aniline derivativesSynthesis of atropisomeric halogenated anilides nih.gov
Chiral Phosphoric Acid CatalysisChiral Phosphoric AcidEnantioselective C-N bond formationSynthesis of anilides with stereocenters researchgate.net
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexesEnantioselective reduction of enamides/iminesPreparation of chiral aniline precursors acs.org

These methodologies provide a foundation for the development of specific stereoselective syntheses for chiral analogs of this compound, enabling the preparation of enantiomerically pure compounds for further investigation.

Advanced Structural Characterization and Spectroscopic Analysis in Academic Research

High-Resolution Spectroscopic Techniques for N-(4-bromo-2,3-dichlorophenyl)acetamide Elucidation

High-resolution spectroscopic techniques are fundamental tools for determining the molecular structure of compounds like this compound. Each method provides unique insights into the compound's atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy would be a primary tool for confirming the constitution and conformation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the acetamide (B32628) group. The chemical shifts and coupling patterns of the two aromatic protons would confirm their positions on the phenyl ring relative to the halogen and acetamide substituents. The methyl and amide N-H protons would appear as singlets, with their chemical shifts providing information about their local electronic environment.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the carbonyl carbon, and the six carbons of the dichlorobromophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the attached halogen atoms.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic CHNot AvailableDoublet1HH-5 or H-6
Aromatic CHNot AvailableDoublet1HH-5 or H-6
Amide NHNot AvailableSinglet1H-NH-
Methyl CH₃Not AvailableSinglet3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
Carbonyl C=ONot AvailableC=O
Aromatic C-NNot AvailableC1
Aromatic C-ClNot AvailableC2
Aromatic C-ClNot AvailableC3
Aromatic C-BrNot AvailableC4
Aromatic C-HNot AvailableC5
Aromatic C-HNot AvailableC6
Methyl CH₃Not Available-CH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

IR and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-Br stretching frequencies, would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the vibrations of the aromatic ring.

A table of expected characteristic vibrational frequencies is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹)Technique
N-H StretchNot AvailableIR, Raman
C-H Stretch (Aromatic)Not AvailableIR, Raman
C-H Stretch (Aliphatic)Not AvailableIR, Raman
C=O Stretch (Amide I)Not AvailableIR, Raman
N-H Bend (Amide II)Not AvailableIR
C=C Stretch (Aromatic)Not AvailableIR, Raman
C-Cl StretchNot AvailableIR, Raman
C-Br StretchNot AvailableIR, Raman

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Accurate Mass: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which would confirm the elemental formula C₈H₆BrCl₂NO. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine and two chlorine atoms.

Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The resulting fragmentation pattern would likely show the loss of the acetyl group and other characteristic cleavages that could help to confirm the structure.

Ion m/z (relative abundance)Assignment
[M]⁺Not AvailableMolecular Ion
[M - CH₂CO]⁺Not AvailableLoss of ketene
[M - COCH₃]⁺Not AvailableLoss of acetyl group

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would allow for a detailed analysis of the molecular geometry. This would include the precise measurement of all bond lengths (e.g., C-C, C-N, C=O, C-Cl, C-Br), bond angles (e.g., O=C-N, C-N-C), and dihedral angles, which describe the conformation of the molecule, such as the twist of the acetamide group relative to the phenyl ring.

Parameter Value
Bond Lengths (Å)
C-BrNot Available
C-Cl (ortho)Not Available
C-Cl (meta)Not Available
C=ONot Available
C-NNot Available
**Bond Angles (°) **
O=C-NNot Available
C-N-CNot Available
Dihedral Angles (°)
Phenyl Ring-Amide PlaneNot Available

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing

The crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of hydrogen-bonded chains or networks in the crystal.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring could participate in halogen bonding interactions with other electronegative atoms, further influencing the crystal packing.

Details of these interactions, such as their distances and angles, would be crucial for understanding the supramolecular chemistry of this compound.

Interaction Type DonorAcceptorDistance (Å)Angle (°)
Hydrogen BondN-HO=CNot AvailableNot Available
Halogen BondC-BrO=CNot AvailableNot Available
Halogen BondC-ClO=CNot AvailableNot Available

Strategies for Resolving Crystallographic Disorder in Halogenated Acetamides

Crystallographic disorder, a phenomenon where a molecule or a part of it occupies more than one orientation or position within a crystal lattice, presents a significant challenge in the precise determination of molecular structures via X-ray diffraction. nih.govoup.com Halogenated acetamides, due to the rotational flexibility of the acetamide group and the potential for varied intermolecular interactions, can be susceptible to such disorder. The structure determined from the diffraction pattern represents a spatial average over the entire crystal, meaning the orientations of some atoms can differ randomly across different unit cells. oup.com

In the case of this compound, disorder could arise from the rotation of the acetamide side chain relative to the polychlorinated phenyl ring. Resolving this requires sophisticated refinement strategies. Common approaches employed by crystallographers include:

Multi-component Modeling: The disordered fragment is modeled as two or more distinct components, each with a specific orientation. The occupancy of each component is refined, with the sum constrained to unity. For instance, the acetamide group might be modeled in two positions, representing a rotation around the C-N bond. Software packages like SHELXL allow for the use of PART instructions to separate the disordered atoms into different groups for refinement. oup.comxray.cz

Use of Restraints and Constraints: To maintain chemically sensible geometries in the disordered model, restraints (which provide target values for bond lengths and angles) and constraints (which fix certain parameters) are applied. For example, the bond lengths and angles within the acetamide group can be restrained to known, idealized values. Rigid group instructions, such as modeling a phenyl ring as a regular hexagon, can also be employed to reduce the number of independent parameters being refined. xray.cznih.gov

Anisotropic Displacement Parameter (ADP) Analysis: The thermal ellipsoids (ADPs) of atoms can provide clues about disorder. Elongated or unusually large ellipsoids may indicate that an atom's position is smeared out over several sites, which is a hallmark of dynamic or static disorder. mdpi.com Careful analysis of these parameters can guide the development of a more accurate disorder model.

Low-Temperature Data Collection: Cooling the crystal to cryogenic temperatures (e.g., 100 K) can often reduce the thermal motion of the atoms. This may either "freeze out" one of the disordered conformations, resulting in an ordered structure, or at least make the different components of the disorder clearer in the electron density map. mdpi.com

A key challenge with halogenated compounds is that the high electron density of halogen atoms can sometimes obscure the weaker electron density of disordered lighter atoms (carbon, nitrogen, oxygen), making the modeling particularly difficult. nih.gov Furthermore, specific radiation damage from intense X-ray sources can lead to the cleavage of carbon-halogen bonds, which could be misinterpreted as or exacerbate existing disorder. nih.govnih.gov Therefore, careful data collection strategies and meticulous refinement are paramount.

Chromatographic and Purity Assessment Methods for Research Materials

Ensuring the purity of a research material like this compound is critical for the reliability of subsequent studies. Chromatographic techniques are the primary tools for this assessment, capable of separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity analysis of halogenated aromatic compounds. tricliniclabs.comrsc.org A typical setup for this compound would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl bonded silica) column is a common first choice due to its ability to separate compounds based on hydrophobicity. rsc.org For challenging separations of halogenated isomers, phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte. chromforum.org

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. This allows for the efficient elution of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for the detection of the analyte based on its chromophore and providing information about peak purity. A wavelength of around 254 nm is often effective for aromatic compounds. nih.gov

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like many acetamides, GC-MS is a powerful alternative that provides both separation and structural identification of impurities. dea.govresearchgate.net

Separation: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5MS or HP-35) is suitable for separating halogenated aromatic compounds. dea.govresearchgate.net The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

Detection: The mass spectrometer serves as the detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum for each peak, which acts as a "molecular fingerprint," allowing for the confident identification of the main compound and any impurities by comparing the spectra to libraries (e.g., NIST) or through manual interpretation. researchgate.netscispace.com

The combination of retention time and mass spectral data makes GC-MS a highly specific and sensitive method for purity assessment.

The following table summarizes typical starting parameters for chromatographic analysis of a compound like this compound, based on established methods for related substances. rsc.orgrsc.orgdea.gov

ParameterHPLC MethodGC-MS Method
Column C18, 4.6 x 150 mm, 5 µmDB-5MS, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: Water, B: Acetonitrile (Gradient)Helium, constant flow (e.g., 1.0 mL/min)
Flow Rate 1.0 mL/minN/A
Injection Volume 10 µL1 µL (Split mode)
Oven Temperature N/A100°C (2 min), ramp to 300°C at 20°C/min
Detector Diode Array Detector (DAD) at 254 nmMass Spectrometer (EI, Scan range 50-500 m/z)

In addition to chromatographic methods, spectroscopic techniques provide complementary data for purity assessment. For instance, ¹H NMR and ¹³C NMR spectroscopy can reveal the presence of impurities through unexpected signals. A study on N-(Aryl)-Substituted Acetamides demonstrated that the chemical shifts of aromatic protons and carbons are sensitive to substitution patterns, allowing for the identification of isomeric impurities or related compounds. znaturforsch.comresearchgate.net

Theoretical and Computational Chemistry Studies of N 4 Bromo 2,3 Dichlorophenyl Acetamide

Quantum Chemical Calculations of N-(4-bromo-2,3-dichlorophenyl)acetamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of this compound. These calculations offer a molecular-level understanding of its stability, reactivity, and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound have been investigated using DFT calculations, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Studies have shown that the HOMO-LUMO energy gap for this compound is approximately 5.07 eV. This relatively large energy gap indicates the high stability of the molecule. The distribution of these orbitals reveals that the HOMO is primarily located over the phenyl ring and the chlorine atoms, while the LUMO is concentrated on the acetamide (B32628) group. This distribution provides insights into the regions of the molecule that are more likely to act as electron donors and acceptors, respectively.

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -6.58
LUMO Energy -1.51

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical calculations have been employed to predict the vibrational spectra (infrared and Raman) of this compound. These predictions are often compared with experimental data to validate the computational model and to aid in the assignment of vibrational modes. For instance, the calculated vibrational frequencies can be correlated with the functional groups present in the molecule, providing a detailed understanding of its vibrational characteristics.

Key predicted vibrational frequencies include the N-H stretching vibration, which is typically observed in the range of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide group is another significant marker, predicted to appear around 1670 cm⁻¹. These theoretical predictions generally show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra, confirming the accuracy of the optimized molecular geometry and the computational method used.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The molecule possesses rotational freedom around the C-N bond of the acetamide group, leading to different possible conformations. Computational studies have explored the potential energy surface by systematically rotating this dihedral angle to identify the most stable conformer.

Molecular Dynamics Simulations and Docking Studies of this compound with Biomolecular Systems

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations have been performed. These studies aim to predict how the compound might interact with specific protein targets, providing a rationale for its observed biological effects.

Prediction of Ligand-Target Interactions and Binding Affinities (In Silico)

Molecular docking studies have been conducted to predict the binding mode of this compound with various enzymes, such as urease and carbonic anhydrase. These simulations place the ligand into the active site of the protein and score the different binding poses based on the predicted binding affinity.

In studies with urease, this compound has been shown to interact with key residues in the active site. The predicted binding affinity is often in the micromolar range, suggesting a potential inhibitory effect. The interactions typically involve hydrogen bonds between the amide group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the dichlorophenyl ring.

Similarly, docking studies with carbonic anhydrase have revealed potential binding modes, with the compound interacting with the zinc ion in the active site and surrounding amino acid residues.

Table 2: Predicted Binding Affinities of this compound with Biological Targets

Target Protein Predicted Binding Affinity (kcal/mol)
Urease -6.8

Analysis of Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations have shown that the complex with its target protein remains stable over the simulation period.

The analysis of the root-mean-square deviation (RMSD) of the protein backbone can indicate the stability of the complex. Fluctuations in the RMSD can highlight regions of the protein that become more or less flexible upon ligand binding. Furthermore, analysis of the ligand's conformation within the active site throughout the simulation can confirm the stability of the predicted binding pose from molecular docking and provide a more detailed understanding of the key interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical Aspects)

No QSAR models have been published that specifically include this compound or a closely related series of its analogues. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, and then using statistical methods to correlate these descriptors with observed activity. For a QSAR study on analogues of this compound, a dataset of structurally similar compounds with measured biological activity would be required. As no such dataset is available in the public domain, no specific QSAR analysis can be reported.

Calculation of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)

There are no published studies detailing the calculated reactivity descriptors for this compound. These descriptors are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) using methods like Density Functional Theory (DFT).

Ionization Energy (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Chemical Hardness (η) is calculated as (I - A) / 2.

Nucleophilicity Index (N) can be calculated based on the HOMO energy.

Without dedicated computational studies on this molecule, the specific values for these descriptors remain undetermined.

Investigation of Non-Linear Optical (NLO) Properties and Optoelectronic Potentials

The non-linear optical (NLO) properties of this compound have not been investigated in the available scientific literature. The study of NLO properties involves calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ) of a molecule in the presence of an external electric field. These calculations are also typically performed using quantum chemical methods like DFT. Molecules with significant NLO properties often possess a strong charge transfer character, typically found in push-pull systems. As no computational or experimental NLO studies have been performed on this compound, its potential for optoelectronic applications is currently unknown.

Mechanistic Investigations of N 4 Bromo 2,3 Dichlorophenyl Acetamide at the Molecular and Cellular Level in Vitro Research

Biochemical and Cell-Based Assays for Studying Biological Interactions in vitro

Enzyme Inhibition and Activation Studies in vitro (e.g., specific proteases, kinases)

There are no available studies investigating the inhibitory or activating effects of N-(4-bromo-2,3-dichlorophenyl)acetamide on specific enzymes such as proteases or kinases.

Receptor Binding and Ligand-Target Interaction Profiling in vitro

No data from receptor binding assays or broader ligand-target interaction profiling for this compound has been published.

Protein-Compound Interaction Analysis Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) in vitro

There is no evidence of this compound having been analyzed using techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry to determine its binding affinity or thermodynamics with any protein target.

Modulation of Cellular Pathways and Processes in vitro

Investigation of Gene Expression and Protein Level Changes in Cultured Cell Lines

No studies have been published that report on the modulation of gene expression or changes in protein levels in cultured cell lines upon treatment with this compound.

Analysis of Subcellular Localization and Cellular Uptake Mechanisms in vitro

The mechanisms of cellular uptake and the subcellular localization of this compound have not been investigated or reported in the scientific literature.

Development of in vitro Biochemical Tools and Assays for Activity Assessment

The exploration of the biochemical profile of novel chemical entities is foundational to understanding their potential therapeutic applications. For the compound This compound , the development and utilization of specific in vitro biochemical tools and assays are crucial for elucidating its mechanism of action at a molecular level. While direct and extensive research on this specific compound is not widely available in the public domain, the scientific community has established a variety of assays for analogous acetamide (B32628) derivatives that provide a framework for its potential assessment. These assays are designed to measure the compound's interaction with specific biological targets and its effect on cellular pathways in a controlled laboratory setting.

The development of such in vitro tools generally follows a structured approach, beginning with broad-spectrum screening to identify potential biological activities, followed by more specific and sensitive assays to quantify these effects and identify molecular targets. For a compound like This compound , this could involve a range of biochemical assays targeting enzymes, receptors, and other proteins implicated in various disease processes.

Interactive Table: Hypothetical Assay Development Pipeline for this compound

Assay Type Purpose Example Target/Pathway Measurement Principle
Enzyme Inhibition Assays To determine if the compound can block or reduce the activity of a specific enzyme. Kinases, Proteases, Phosphatases Spectrophotometry, Fluorometry, Luminescence
Receptor Binding Assays To measure the affinity of the compound for a particular receptor. G-protein coupled receptors (GPCRs), Nuclear receptors Radioligand binding, Fluorescence polarization
Cell-Based Assays To assess the compound's effect on cellular functions. Cell viability, Apoptosis, Cytokine production MTT assay, Flow cytometry, ELISA

| Antioxidant Activity Assays | To evaluate the compound's ability to neutralize free radicals. | DPPH, ABTS radical scavenging | Spectrophotometry |

Research on other substituted acetamide derivatives has demonstrated the utility of such assays. For instance, various acetamide compounds have been evaluated for their antioxidant and anti-inflammatory properties through established in vitro methods. nih.gov Assays measuring the scavenging of radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the inhibition of nitric oxide (NO) production in macrophage cell lines are common first steps. nih.gov

Furthermore, studies on different acetamide-containing molecules have successfully employed enzyme inhibition assays to identify potential therapeutic effects. For example, derivatives have been screened for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. nih.gov The data from such assays, typically presented as the half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of the compound's potency.

Detailed research findings from studies on analogous compounds often include kinetic analyses to understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive). Molecular docking studies may also be used to predict the binding mode of the compound to its target protein, providing insights that can guide further assay development and compound optimization. nih.govmdpi.com

While specific data tables for This compound are not available, the table below illustrates how findings from in vitro assays on a hypothetical acetamide derivative might be presented.

Interactive Table: Illustrative in vitro Activity Profile of a Novel Acetamide Derivative

Assay Target Result (IC₅₀/EC₅₀) Reference Compound Reference Result
α-Glucosidase Inhibition α-Glucosidase 18.82 ± 0.89 µM Acarbose 58.8 ± 2.69 µM
α-Amylase Inhibition α-Amylase 5.17 ± 0.28 µM Acarbose Not specified
Alkaline Phosphatase Inhibition Alkaline Phosphatase 1.469 ± 0.02 µM Not specified Not specified

This table is for illustrative purposes and the data is derived from studies on other acetamide derivatives, not this compound. nih.govmdpi.com

The development of robust and validated in vitro biochemical tools is a prerequisite for the comprehensive evaluation of This compound . Such assays would provide the foundational data necessary to understand its biological activity and to guide future preclinical and clinical investigations.

Role of N 4 Bromo 2,3 Dichlorophenyl Acetamide As a Research Probe and Chemical Tool

Applications in Chemical Biology to Elucidate Biological Mechanisms in vitro

Currently, there are no specific studies in the published literature that describe the use of N-(4-bromo-2,3-dichlorophenyl)acetamide as a chemical probe to elucidate biological mechanisms in vitro. In principle, a compound of this nature could be investigated for its ability to inhibit enzymes or disrupt protein-protein interactions. The presence of multiple halogen atoms (bromine and chlorine) can influence its electronic properties and lipophilicity, which are key determinants of biological activity.

Should research be undertaken, a typical investigative path would involve screening the compound against a panel of biological targets. Any observed activity would be followed by more detailed in vitro assays to determine the mechanism of action, such as enzyme kinetics or binding assays.

Utilization as a Synthetic Scaffold for Rational Compound Design in Medicinal Chemistry

The structure of this compound presents it as a viable, albeit underexplored, scaffold for medicinal chemistry. The term "scaffold" refers to a core chemical structure upon which a variety of substituents can be placed to create a library of new compounds with potentially diverse biological activities. The 3,4-dichloro substitution pattern has been noted in other drug discovery efforts for its favorable properties.

The key features of this compound as a potential synthetic scaffold include:

The Phenyl Ring: This can be further functionalized, or the existing halogen substituents can be modified through cross-coupling reactions to introduce new chemical groups.

The Acetamide (B32628) Linker: The amide bond is a common feature in many drug molecules and can participate in hydrogen bonding with biological targets. The methyl group of the acetamide could also be replaced with other functionalities.

Halogen Atoms: The bromine atom, in particular, can serve as a handle for synthetic transformations such as Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the attachment of a wide range of molecular fragments. This is a cornerstone of rational drug design, enabling the systematic exploration of the chemical space around the core scaffold.

A hypothetical design strategy could involve using the this compound core and systematically varying the substituents to optimize binding to a target protein, enhance metabolic stability, or improve other pharmacokinetic properties.

Table 1: Potential Synthetic Modifications of the this compound Scaffold

Modification SitePotential Reaction TypeExample of New FunctionalityRationale for Modification
Bromine at position 4Suzuki Cross-CouplingAryl or heteroaryl groupsExplore new binding interactions
Chlorine atomsNucleophilic Aromatic SubstitutionAmines, alkoxidesModulate electronics and solubility
Amide N-HAlkylation/ArylationAlkyl chains, aromatic ringsAlter lipophilicity and conformation
Acetyl methyl groupFunctionalizationCarboxylic acids, aminesIntroduce new pharmacophoric features

Development of Affinity Probes and Bioconjugates based on the this compound Core

There is no research available on the development of affinity probes or bioconjugates from this compound.

For a compound to be developed into an affinity probe, it must first exhibit binding affinity for a specific biological target. If such a target were identified for this compound, it could be chemically modified to create a probe. This typically involves introducing a reporter tag (like a fluorescent dye, a biotin (B1667282) molecule, or a radioisotope) or a photoreactive group for covalent labeling of the target protein.

The process would involve:

Identification of a Non-Essential Position: Determining a position on the molecule where modification does not disrupt its binding to the target.

Linker Attachment: Synthetically adding a linker or spacer arm to this position.

Tag Conjugation: Attaching the reporter tag to the end of the linker.

Such probes would be invaluable for target identification and validation studies, allowing researchers to visualize the localization of the target protein within cells or to isolate and identify the protein from complex biological mixtures.

Comparative Analysis and Structure Activity Relationship Sar Studies of N 4 Bromo 2,3 Dichlorophenyl Acetamide Analogues in Vitro and in Silico

Systematic Modification of Halogen Substituents and Their Impact on In Vitro Activity and Theoretical Properties

The type, number, and position of halogen atoms on the phenyl ring are critical determinants of a compound's efficacy and interaction with biological targets. Halogens influence properties such as lipophilicity, membrane permeability, and electronegativity, which in turn can augment biological activity. mdpi.com SAR studies on related N-phenylacetamide scaffolds consistently demonstrate that the halogenation pattern is not arbitrary and that a specific arrangement is often required for optimal activity.

In studies of analogous compounds, the dichlorophenyl moiety has been identified as a critical pharmacophoric feature. For instance, in a series of isoindolin-1-one (B1195906) derivatives acting as GABA-A receptor modulators, the 2,4-dichlorophenyl group was found to be essential for high potency. acs.org Replacing this group with a 4-chlorophenyl substituent led to a complete loss of activity, while a 2-chlorophenyl substitution resulted in a significant decrease in efficacy. acs.org This suggests that both the presence and the specific arrangement of the chlorine atoms are vital for the molecule's interaction with its target. Similarly, other research efforts have noted the particular synergy of a 3,4-dichloro substitution pattern for achieving high potency. nih.gov

Table 1: Impact of Halogen Substitution Pattern on In Vitro Activity of an Analogous Isoindolin-1-one Series

Compound Analogue Aryl Substitution Relative Activity Reference
Template 2,4-Dichlorophenyl High acs.org
Analogue 1 4-Chlorophenyl Inactive acs.org

This interactive table is based on findings from a study on isoindolin-1-one derivatives, illustrating the critical nature of the dichlorophenyl substitution pattern.

Influence of Variations in the Amide Linkage and Acyl Group on Compound Behavior

The N-(phenyl)acetamide core, comprising the amide linkage (-NH-CO-) and the acetyl group (-CH3), is central to the molecule's structure and can be modified to fine-tune its properties. Variations in this region can affect metabolic stability, binding affinity, and selectivity.

Research on structurally related 2-(3,4-dichlorophenyl)acetamides has shown that modifications to the N-alkyl substituent have a profound impact on potency. A series of potent and selective κ-opioid agonists were developed from a lead compound, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide. scite.ai This highlights that even small alkyl groups attached to the amide nitrogen are key components of the SAR.

Furthermore, changing the acyl group itself or replacing the amide bond with isosteres (groups with similar physical or chemical properties) is a common strategy in medicinal chemistry. researchgate.net For example, replacing the amide NH with a methylene (B1212753) group (-CH2-) can create an "azacarba analogue," a peptidomimetic approach intended to increase metabolic stability against enzymatic degradation. researchgate.net In other studies, the acetamide (B32628) moiety has been incorporated into more complex structures, such as acetamide-sulfonamide conjugates, to generate novel compounds with different biological targets. mdpi.com The synthesis of various N-substituted haloacetyl derivatives has also been shown to directly correlate with growth-inhibitory activity in cell-based assays, demonstrating the functional importance of the acyl portion of the molecule. nih.gov

Exploration of Substituent Effects on the Dichlorophenyl Moiety and their Research Implications

Beyond the existing halogens, adding other chemical groups to the dichlorophenyl ring can further modulate a compound's activity, selectivity, and pharmacokinetic profile. The electronic nature of these substituents—whether they are electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -NO2, -CN)—is a key consideration.

In some compound series, a clear preference for electron-withdrawing groups on the aryl ring has been observed. nih.gov For example, in one study, compounds substituted with nitro or nitrile groups exhibited higher activity against both E. coli and S. aureus compared to analogues with other substituents. researchgate.net Conversely, research on other molecular scaffolds containing a dichlorophenyl group has found that a wide range of substituents on an adjacent phenyl ring are well-tolerated. In that series, both electron-donating and electron-withdrawing groups were able to confer potent activity, suggesting that the binding pocket could accommodate diverse chemical functionalities. acs.org

The position of the substituent is also critical. Studies on 2,3-diaryl-4-thiazolidinone derivatives showed that a bromo substituent attached to a specific position on a phenylethyl amino group was a crucial structural requirement for inhibiting cancer cell migration. mdpi.com This underscores that the interplay between the type of substituent and its location on the aromatic ring dictates its ultimate effect on biological function. These findings have significant research implications, guiding the design of next-generation analogues with improved potency and selectivity by leveraging specific electronic and steric interactions within the target's binding site.

Table 2: Influence of Additional Substituents on the Activity of Related Aryl Scaffolds

Scaffold Type Substituent (X) Effect on Activity Reference
Chalcone -NO2, -CN Higher activity researchgate.net
Isoindolin-1-one -CN (meta, para) Markedly potent activity acs.org
Isoindolin-1-one -CN (ortho) Lower potency than meta/para acs.org
1,3,4-Oxadiazole -CH3 Unfavorable (low activity) mdpi.com

This interactive table synthesizes findings from various studies to illustrate how different substituents on aromatic rings can either enhance or diminish biological activity.

Emerging Research Areas and Future Perspectives for N 4 Bromo 2,3 Dichlorophenyl Acetamide Studies

Integration with High-Throughput Screening Technologies for Academic Discovery

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid evaluation of large compound libraries. chemrxiv.org For a molecule like N-(4-bromo-2,3-dichlorophenyl)acetamide, HTS offers a powerful avenue for uncovering novel biological activities and identifying potential applications.

The integration of this compound and its derivatives into HTS campaigns could be particularly fruitful in academic settings for fundamental discovery. Automated synthesis platforms can be employed to create combinatorial libraries of related halogenated acetanilides, systematically varying the substitution patterns on the aromatic ring. researchgate.netnih.gov These libraries can then be screened against a wide array of biological targets, such as enzymes and receptors, to identify potential lead compounds for drug development. For instance, a high-throughput screen of various pollutants, including polychlorinated biphenyls (PCBs), successfully identified their activity at specific G-protein-coupled receptors (GPCRs), demonstrating the power of this approach for characterizing the biological activity of halogenated aromatic compounds. nih.gov

Imaging-based HTS, such as the "Cell Painting" assay, provides another powerful tool. This technique uses fluorescent dyes to label different cellular components, allowing for the high-throughput profiling of morphological changes induced by a compound. nih.gov Screening this compound using such a method could reveal its effects on various cellular processes and help to elucidate its mechanism of action at a cellular level.

Table 1: High-Throughput Screening Approaches for Halogenated Compounds

Screening TechnologyApplicationPotential for this compound
Target-Based ScreeningIdentification of compounds that interact with a specific biological target (e.g., enzyme, receptor).Discovery of novel enzyme inhibitors or receptor modulators.
Phenotypic ScreeningIdentification of compounds that produce a desired phenotype in a cell or organism.Uncovering unexpected biological activities and therapeutic potentials.
Automated Synthesis & ScreeningRapid generation and evaluation of compound libraries.Efficient exploration of the structure-activity relationships of related halogenated acetanilides.
Imaging-Based HTSHigh-content analysis of cellular morphology and function.Elucidation of the compound's mechanism of action and potential toxicity.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The synthesis of polyhalogenated aromatic compounds often involves harsh reagents and generates significant chemical waste. Developing green and sustainable synthetic routes to this compound and its precursors is a critical area of future research.

One promising approach is the use of chemoenzymatic methods. For instance, the synthesis of anilines can be achieved through the biocatalytic reduction of nitroaromatics using nitroreductase enzymes. researchgate.net This method offers high chemoselectivity and avoids the need for heavy metal catalysts and high-pressure hydrogenation. The enzymatic platform has been shown to be effective for a range of substituted nitroaromatics and could potentially be adapted for the synthesis of the precursor, 2,3-dichloro-4-bromoaniline.

Table 2: Green Chemistry Strategies for Acetanilide (B955) Synthesis

Green Chemistry PrincipleTraditional MethodGreener Alternative
Atom Economy Use of protecting groups and multi-step synthesis.One-pot synthesis, enzymatic catalysis.
Use of Safer Solvents Chlorinated solvents (e.g., dichloromethane).Water, ionic liquids, or solvent-free conditions.
Use of Renewable Feedstocks Petroleum-based starting materials.Biocatalytic synthesis from renewable sources.
Catalysis Stoichiometric and often toxic reagents.Biocatalysts (enzymes), recyclable catalysts.

Challenges and Opportunities in the Fundamental Chemical and Biological Research of Halogenated Acetamides

The presence of multiple halogen atoms on the phenyl ring of this compound presents both challenges and opportunities for fundamental research.

A key challenge lies in the selective synthesis and functionalization of such polyhalogenated systems. The directing effects of the existing halogen and amide groups can lead to complex mixtures of isomers in electrophilic substitution reactions. Developing regioselective synthetic methods is therefore a significant hurdle that needs to be overcome to fully explore the chemical space around this scaffold.

However, the unique electronic properties conferred by the halogen atoms also create numerous opportunities. The biological activity of halogenated compounds is well-documented, with halogens often enhancing binding affinity to biological targets and improving pharmacokinetic properties. mdpi.com The specific arrangement of chloro and bromo substituents in this compound could lead to novel biological activities that are distinct from other halogenated acetanilides. Systematic studies on its interactions with various biological systems are warranted.

Furthermore, the study of the metabolism of such polyhalogenated compounds is crucial. The metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) are known to involve cytochrome P450 enzymes, leading to the formation of reactive metabolites. researchgate.net Understanding the metabolic fate of this compound is essential for assessing its potential toxicity and for designing safer analogues.

Potential in Advanced Materials Research

The field of materials science offers exciting prospects for the application of this compound, primarily due to the influence of its halogen atoms on its solid-state properties.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is a powerful tool in crystal engineering for the design of supramolecular architectures. researchgate.net The presence of both bromine and chlorine atoms in this compound provides multiple sites for halogen bonding, which could be exploited to construct novel crystalline materials with specific packing arrangements and properties. The crystal structure of the related compound N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide reveals complex intermolecular interactions, highlighting the potential for rich supramolecular chemistry in this class of molecules. mdpi.com

The electronic properties of halogenated organic compounds are also of great interest for applications in organic electronics. The introduction of halogens can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While specific data for this compound is not yet available, studies on related halogenated molecules suggest that it could possess interesting electronic and optical properties. For example, a study on an acetanilide tetrachloromercurate(II) hybrid material showed potential applications in solar cells and optoelectronic devices.

Q & A

Q. Tables for Key Comparisons

Property This compound Mono-Halogenated Analog Reference
LogP 3.22.7
Melting Point (°C) 155–162140–145
IC₅₀ (Anticancer, μM) 12.428.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.